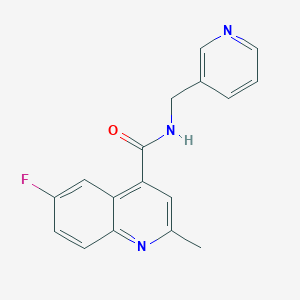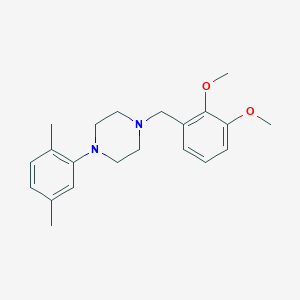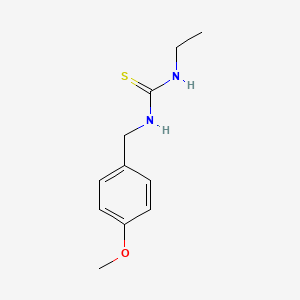
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide class of drugs. It is known to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. Additionally, it has been found to have antiviral activity against influenza A virus.
Wirkmechanismus
The exact mechanism of action of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is known to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 4 (CDK4). These enzymes are involved in DNA replication and cell cycle progression, respectively. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may contribute to the anticancer properties of this compound.
Biochemical and Physiological Effects
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It can induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis. It can also inhibit the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potency and specificity. It has been found to be highly effective in inhibiting the activity of certain enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one limitation is its potential toxicity. It can induce DNA damage and apoptosis, which may affect the viability of cells in culture. Additionally, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its anticancer properties and potential use in cancer therapy. It may be useful in combination with other chemotherapeutic agents to enhance their efficacy. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, it may be useful in developing new antiviral therapies for influenza and other viral infections. Further research is needed to fully understand the potential applications of this compound.
In conclusion, 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown to be highly effective in inhibiting the activity of certain enzymes and signaling pathways. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-fluoro-2-methoxy-3-methylbenzoic acid with pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 4-chloroquinoline to yield the final product.
Eigenschaften
IUPAC Name |
6-fluoro-2-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-11-7-15(14-8-13(18)4-5-16(14)21-11)17(22)20-10-12-3-2-6-19-9-12/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYRHIZZHJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)

![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5746663.png)
![4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5746665.png)
![2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide](/img/structure/B5746666.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5746673.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)
![N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5746683.png)